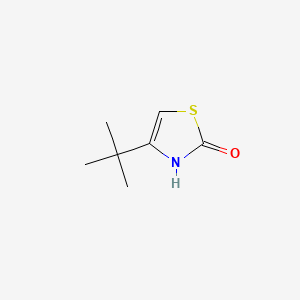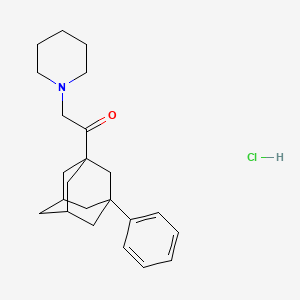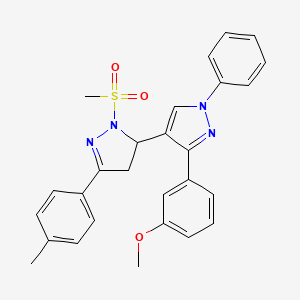
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a bromophenyl group, an indole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, compounds with a bromophenyl group and a thiazole ring have been synthesized through reactions involving 4-bromoacetophenone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a bromophenyl group, an indole ring, and a carboxamide group. The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .
Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which can participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a bromine atom could increase its molecular weight and potentially affect its solubility .
Mechanism of Action
Target of Action
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a potent dual endothelin receptor antagonist . The primary targets of this compound are the endothelin receptors, which play a crucial role in regulating vascular tone, cell proliferation, and fibrosis .
Mode of Action
The compound interacts with its targets, the endothelin receptors, by binding to them and inhibiting their activity . This inhibition prevents the action of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The compound affects the endothelin signaling pathway. By inhibiting the endothelin receptors, it disrupts the normal signaling process, leading to a decrease in vasoconstriction and a subsequent decrease in blood pressure .
Pharmacokinetics
The compound has excellent pharmacokinetic properties . It is orally active, indicating good absorption. It is metabolized to a major and pharmacologically active metabolite, ACT-132577
Result of Action
The molecular and cellular effects of the compound’s action include vasodilation and a decrease in blood pressure . These effects are due to the inhibition of the endothelin receptors, which disrupts the normal vasoconstrictive action of endothelin .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide. One area of interest is in the development of new cancer treatments. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, more research is needed to explore its potential applications in the treatment of neurological disorders.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential applications in the field of medicine. Its diverse biological activities make it a potential candidate for the treatment of cancer and neurological disorders. While more research is needed to fully understand its mechanism of action and potential side effects, it is clear that this compound has the potential to be a valuable tool in scientific research.
Synthesis Methods
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can be synthesized through a multistep process. The first step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1,2-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine. Finally, this compound is coupled with 1H-indole-3-carboxylic acid to form this compound.
Scientific Research Applications
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has been found to exhibit various biological activities, making it a potential candidate for drug discovery. One of its most promising applications is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been found to inhibit the growth of cancer cells by suppressing the expression of cyclin D1.
Another potential application of this compound is in the treatment of neurological disorders. Studies have shown that this compound can improve cognitive function in mice with Alzheimer's disease by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds , it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the bromophenyl, oxadiazol, and indole groups within the compound.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2/c18-11-7-5-10(6-8-11)16-21-22-17(24-16)20-15(23)13-9-19-14-4-2-1-3-12(13)14/h1-9,19H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOLKXIPOXSATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)


![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)
